Cas no 27563-65-1 (3-Chlorophthalic Acid)

3-Chlorophthalic Acid structure
3-Chlorophthalic Acid structure
Product Name:3-Chlorophthalic Acid
Numero CAS:27563-65-1
MF:C8H5ClO4
MW:200.57590174675
MDL:MFCD00100580
CID:278857
PubChem ID:96254
Update Time:2025-06-07

3-Chlorophthalic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Benzenedicarboxylicacid, 3-chloro-
    • 3-Chlorophthalic acid
    • 3-CHLORO-PHTHALIC ACID
    • 3-Chloro-1,2-benzenedicarboxylic acid
    • 3-chlorobenzene-1,2-dicarboxylic acid
    • 3-Chlor-phthalsaeure
    • chlorobenzenedicarboxylic acid
    • chlorophthalic acid
    • Einecs 248-527-7
    • 1,2-Benzenedicarboxylic acid, 3-chloro-
    • 3-chlorophthalicacid
    • HMS1522E09
    • CCG-233855
    • IDI1_031031
    • MFCD00100580
    • SCHEMBL275485
    • Maybridge4_000449
    • A913168
    • DTXSID10911698
    • NCGC00177568-01
    • 3-Chlor-phthalsaure
    • FT-0763610
    • Phthalic acid, 3-chloro-
    • NCIOpen2_002770
    • CS-0204942
    • NS00049930
    • BKFXSOCDAQACQM-UHFFFAOYSA-N
    • F78482
    • InChI=1/C8H5ClO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13
    • NSC 62536
    • 110471-69-7
    • Benzenedicarboxylic acid, chloro-
    • NSC62536
    • AS-17884
    • 27563-65-1
    • AKOS022646605
    • 1, 3-chloro-
    • NSC-62536
    • 3-Chlorophthalic Acid
    • MDL: MFCD00100580
    • Inchi: 1S/C8H5ClO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
    • Chiave InChI: BKFXSOCDAQACQM-UHFFFAOYSA-N
    • Sorrisi: ClC1=CC=CC(C(=O)O)=C1C(=O)O

Proprietà calcolate

  • Massa esatta: 199.98765
  • Massa monoisotopica: 199.987636
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 228
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 74.6

Proprietà sperimentali

  • Densità: 1.4623 (rough estimate)
  • Punto di fusione: 207-210°C
  • Punto di ebollizione: 287.96°C (rough estimate)
  • Punto di infiammabilità: 188.3±23.7 °C
  • Indice di rifrazione: 1.4327 (estimate)
  • PSA: 74.6
  • LogP: 1.73640
  • Pressione di vapore: 0.0±0.9 mmHg at 25°C

3-Chlorophthalic Acid Informazioni sulla sicurezza

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3-Chlorophthalic Acid Letteratura correlata

  • 1. Notes
    Eric Cocker,Wesley Cocker,F. C. Cooper,M. W. Partridge,D. A. Forss,W. Freund,E. R. Stove,N. H. E. Ahlers,S. P. Ligthelm,D. E. White,L. S. Zampatti,A. G. Brook,J. K. Dawson,M. W. Lister,A. D. Campbell,D. R. D. Shaw,A. B. Densham,D. J. Langston,A. J. Simpson,N. B. Chapman,J. F. A. Williams,F. Bell,E. P. Taylor,F. Brown,W. K. R. Musgrave,R. F. Bird,E. E. Turner,B. Hamilton,W. O. Kermack,G. G. Allan,Duncan Maclean,G. T. Newbold,G. E. Watts J. Chem. Soc. 1952 5035
  • 2. 859. Xanthones: cyclisation of 3′-substituted 2-carboxydiphenyl ethers
    A. A. Goldberg,A. H. Wragg J. Chem. Soc. 1958 4227
  • 3. 372. Phthalocyanines and related compounds. Part XVI. The halogenation of phthalocyanines
    P. A. Barrett,E. F. Bradbrook,C. E. Dent,R. P. Linstead J. Chem. Soc. 1939 1820
  • 4. Notes
    J. C. Smith,K. C. Gulati,K. Venkataraman,Francis A. McMahon,Thomas G. Pearson,Percy L. Robinson J. Chem. Soc. 1933 1643
  • 5. 103. The chemistry of 1-azanthraquinone. Part II. Sulphonation of 1-azanthraquinone
    G. R. Clemo,N. Legg J. Chem. Soc. 1947 539
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